molecular formula C14H17BrO2 B6281350 2-(3-bromophenyl)-2-cyclohexylacetic acid CAS No. 1225786-20-8

2-(3-bromophenyl)-2-cyclohexylacetic acid

Cat. No.: B6281350
CAS No.: 1225786-20-8
M. Wt: 297.2
InChI Key:
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Description

2-(3-bromophenyl)-2-cyclohexylacetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine-substituted phenyl ring attached to a cyclohexyl group via an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-2-cyclohexylacetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This method typically uses a palladium catalyst to couple a bromophenylboronic acid with a cyclohexylacetic acid derivative under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-2-cyclohexylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-2-cyclohexylacetic acid involves its interaction with specific molecular targets. The bromine-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-2-cyclohexylacetic acid
  • 2-(3-fluorophenyl)-2-cyclohexylacetic acid
  • 2-(3-methylphenyl)-2-cyclohexylacetic acid

Uniqueness

2-(3-bromophenyl)-2-cyclohexylacetic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs .

Properties

CAS No.

1225786-20-8

Molecular Formula

C14H17BrO2

Molecular Weight

297.2

Purity

95

Origin of Product

United States

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